

Biological activity of 1,3-Benzothiazole-2-carbonyl chloride derivatives

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Compound of Interest

Compound Name: 1,3-Benzothiazole-2-carbonyl chloride

Cat. No.: B1272948

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An In-depth Technical Guide to the Biological Activity of 1,3-Benzothiazole-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide focuses specifically on derivatives synthesized from **1,3-benzothiazole-2-carbonyl chloride**, primarily N-substituted benzothiazole-2-carboxamides. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. This document provides a comprehensive overview of their synthesis, biological activities supported by quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of key workflows and mechanisms of action to facilitate understanding and further research in this promising area of drug discovery.

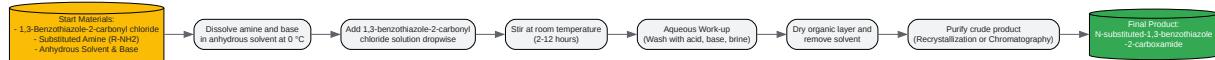
Synthesis of 1,3-Benzothiazole-2-carboxamide Derivatives

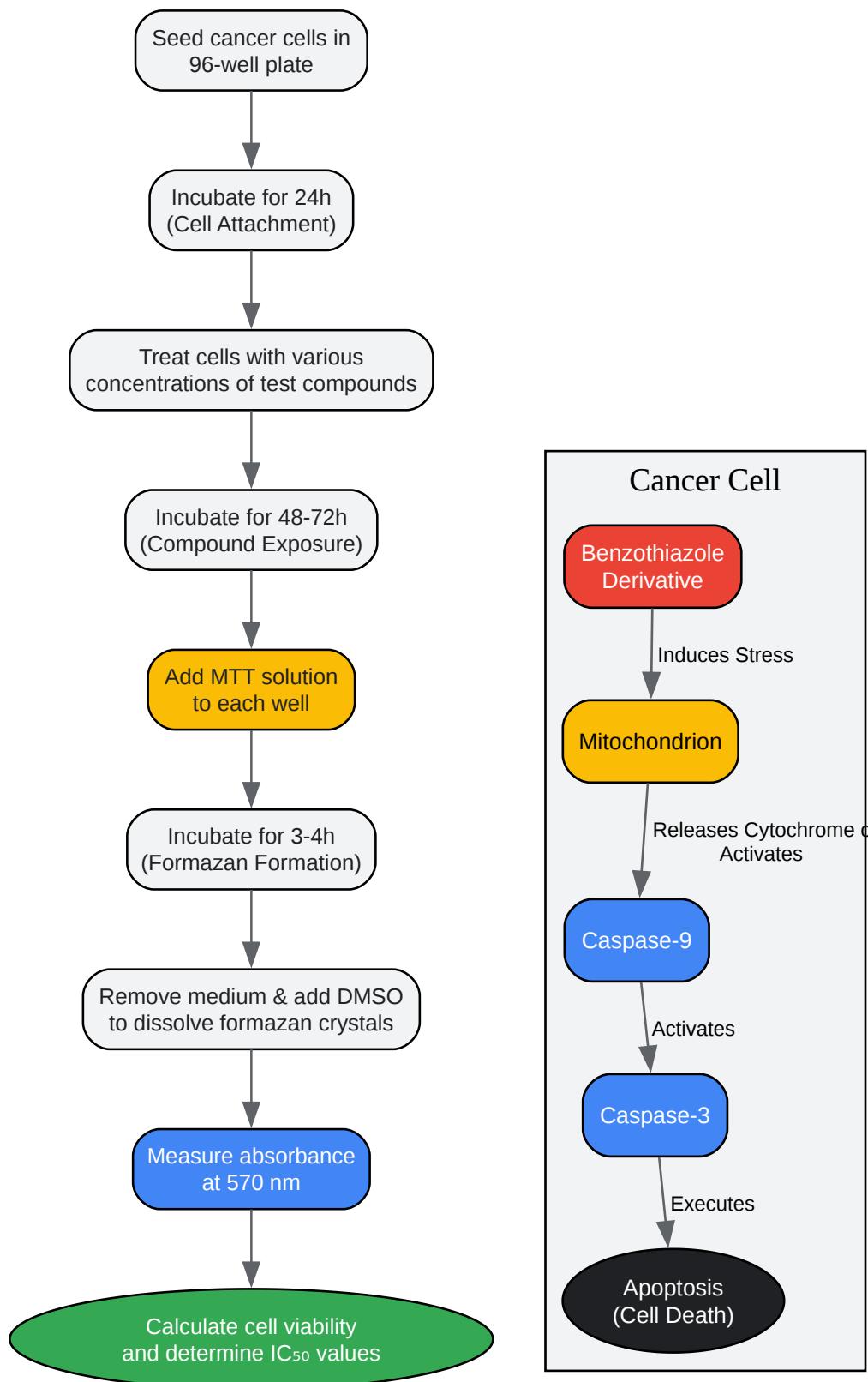
The most direct method for synthesizing N-substituted 1,3-benzothiazole-2-carboxamides involves the acylation of various primary or secondary amines with **1,3-benzothiazole-2-**

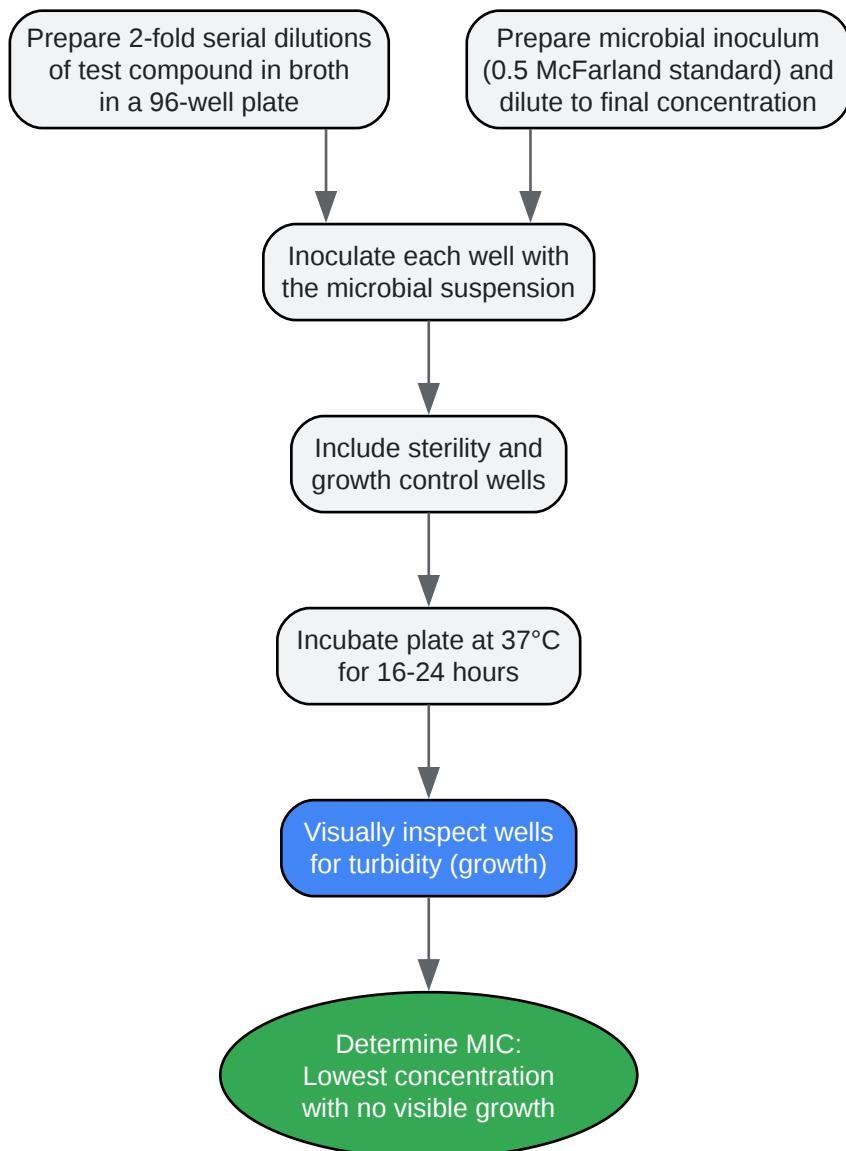
carbonyl chloride. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The versatility of this synthesis allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).^{[1][2]}

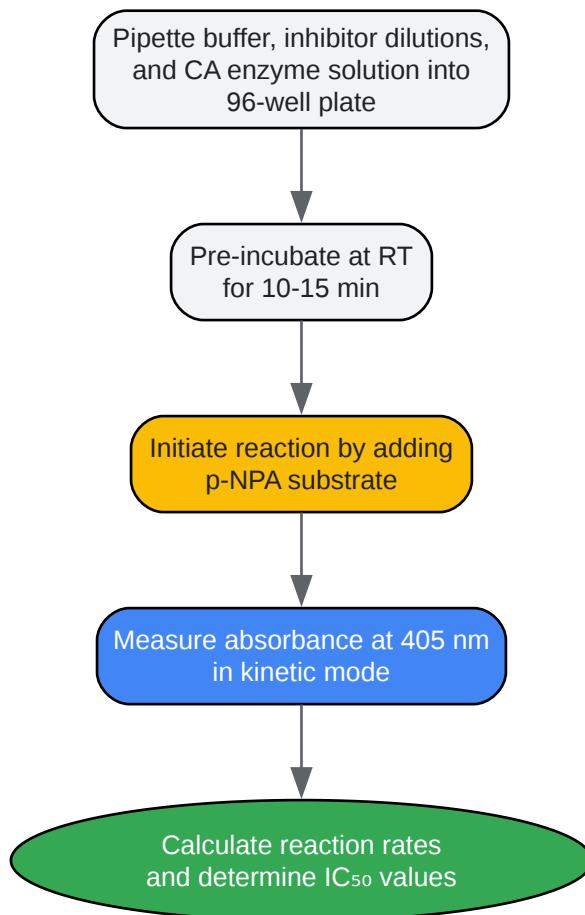
General Synthetic Protocol

A solution of a selected primary or secondary amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C). To this stirred solution, a solution of **1,3-benzothiazole-2-carbonyl chloride** (1.1 equivalents) in the same anhydrous solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.









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